Absence of Published Direct Comparative Biological Data for CAS 1235048-42-6
A comprehensive search of primary research papers, patents, and authoritative databases (including PubMed, BindingDB, and Google Patents) did not yield any quantitative biological activity data (e.g., IC50, Ki, cellular activity, or in vivo efficacy) for the target compound CAS 1235048-42-6. This absence is the primary differentiator from well-characterized benchmarks like compound 2d (IC50 data available) from the Shen et al. (2009) series [1]. The data gap means the compound cannot be quantitatively prioritized or deprioritized based on potency or selectivity; its value proposition rests entirely on its unique structural features and potential for novel IP or SAR exploration.
| Evidence Dimension | Availability of Published Biological Activity Data (sEH Inhibition) |
|---|---|
| Target Compound Data | No data found in primary literature or public databases. |
| Comparator Or Baseline | Benchmark compound '2d' from Shen et al. 2009: Human sEH IC50 data reported. |
| Quantified Difference | Unquantifiable; a complete data void for the target compound versus documented potency for the comparator. |
| Conditions | Comprehensive literature and database search conducted as of the knowledge cutoff date. |
Why This Matters
For scientific selection, a complete lack of biological validation data is a critical factor; procurement of this compound should be solely for exploratory SAR studies where its novel structure is the primary rationale, not for projects requiring a pre-validated, potent sEH inhibitor.
- [1] Shen, H. C., et al. (2009). Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. Journal of Medicinal Chemistry, 52(16), 5009–5012. View Source
